5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,5-dimethylpyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions
Automated synthesis: To reduce human error and increase efficiency
Purification techniques: Such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenating agents like thionyl chloride for chlorination
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors, such as kinases or G-protein coupled receptors
Pathways Involved: Modulation of signaling pathways like PI3K/AKT/mTOR, leading to effects such as cell cycle arrest or apoptosis
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: Share the triazole-pyridine core but differ in substituents
Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with similar applications
Uniqueness
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7-10-11-8(9(13)14)12(7)6(5)2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGCREUPTJMDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2C(=O)O)C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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